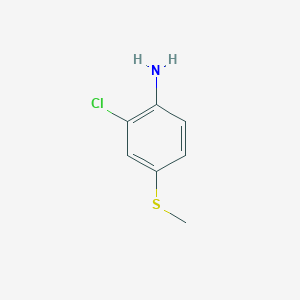
5-methyl-4-(2-nitrophenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-4-(2-nitrophenyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 5-position and a nitrophenyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(2-nitrophenyl)-1H-imidazole typically involves the condensation of 2-nitrobenzaldehyde with 5-methylimidazole under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the reaction mixture is heated to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-methyl-4-(2-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as tantalum carbide.
Reduction: Common reagents include hydrogen gas and palladium catalysts.
Substitution: Common reagents include halogens and Lewis acids.
Major Products Formed
Oxidation: The major product is the corresponding sulfone or sulfoxide.
Reduction: The major product is the corresponding amine.
Substitution: The major products are the substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-methyl-4-(2-nitrophenyl)-1H-imidazole is used as a building block for the synthesis of more complex heterocyclic compounds. It can also serve as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology
Medicine
In medicine, this compound derivatives have been investigated for their potential as antimicrobial, antiviral, and anticancer agents. The presence of the nitrophenyl group can enhance the compound’s ability to interact with biological targets.
Industry
In industry, this compound can be used in the development of new materials with specific electronic or optical properties. It can also be employed in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 5-methyl-4-(2-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The imidazole ring can also coordinate with metal ions, influencing the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-nitrophenyl)-1H-imidazole: Lacks the methyl group at the 5-position.
5-methyl-1H-imidazole: Lacks the nitrophenyl group at the 4-position.
2-nitroimidazole: Lacks the methyl group at the 5-position and has the nitro group at the 2-position.
Uniqueness
The presence of both the methyl group at the 5-position and the nitrophenyl group at the 4-position makes 5-methyl-4-(2-nitrophenyl)-1H-imidazole unique. This combination of substituents can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C10H9N3O2 |
|---|---|
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
5-methyl-4-(2-nitrophenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9N3O2/c1-7-10(12-6-11-7)8-4-2-3-5-9(8)13(14)15/h2-6H,1H3,(H,11,12) |
InChI-Schlüssel |
LXOHLMIACNXZKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN1)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13899858.png)

![tert-butyl N-[3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propyl]carbamate](/img/structure/B13899873.png)






![7-Bromo-5-methoxybenzo[D]thiazole](/img/structure/B13899913.png)


![N-(3-amino-1-bicyclo[1.1.1]pentanyl)-N-methyl-methanesulfonamide;hydrochloride](/img/structure/B13899940.png)
